2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-16-10-6-9-15(13-16)18-19(14-7-2-1-3-8-14)22-12-5-4-11-17(22)21-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHZDRCKJPNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed cyclization of 2-aminopyridines and phenacyl bromides offers a straightforward route to 2-arylimidazo[1,2-a]pyridines. For the target compound, 2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine, the reaction involves 2-aminopyridine and 3-chlorophenyl phenacyl bromide (Figure 1). DBU facilitates deprotonation and cyclization via a pyridinium intermediate, with aqueous ethanol as a green solvent.
Key optimization parameters include:
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Catalyst loading : 10–20 mol% DBU.
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Solvent : Ethanol/water (1:1 v/v) at room temperature.
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Reaction time : 2–6 hours.
A blank control experiment confirmed DBU’s essential role, as no product formed without the catalyst.
Substrate Scope and Yield
Substituted phenacyl bromides with electron-withdrawing groups (e.g., 3-Cl, 4-NO2) react efficiently, yielding 65–94% products (Table 1). For 3-chlorophenyl phenacyl bromide, the reaction with 2-aminopyridine achieves 87% yield under optimized conditions.
Table 1: DBU-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines
| Phenacyl Bromide Substituent | Yield (%) | Atom Economy (%) |
|---|---|---|
| 4-OCH3 | 94 | 73.41 |
| 3-Cl | 87 | 70.12 |
| 4-NO2 | 72 | 66.25 |
Multigram-scale synthesis (25 mmol) retains efficiency, yielding 93% product with 1 mol% DBU, confirming its catalytic role.
Three-Component Domino A3-Coupling
Catalytic System and Mechanism
The domino A3-coupling strategy employs 2-aminopyridine, aldehydes, and alkynes under copper catalysis. For the target compound, benzaldehyde and 3-chlorophenylacetylene react in water with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 50°C. The mechanism involves:
Substrate Variation and Performance
Varying aldehydes and alkynes modulates the 3- and 2-positions, respectively. Using benzaldehyde and 3-chlorophenylacetylene yields 2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine in 82% yield (Table 2).
Table 2: Domino A3-Coupling with Diverse Substrates
| Aldehyde | Alkyne | Yield (%) |
|---|---|---|
| Benzaldehyde | Phenylacetylene | 87 |
| Benzaldehyde | 3-Chlorophenylacetylene | 82 |
| 4-NO2-Benzaldehyde | Phenylacetylene | 78 |
This method’s E-factor (0.7) highlights its environmental advantage over conventional routes.
Copper-Catalyzed Decarboxylative Three-Component Reactions
Reaction Design and Conditions
Copper(I) iodide and copper(II) triflate (10 mol%) mediate the decarboxylative coupling of 2-aminopyridines, aldehydes, and alkynecarboxylic acids. Propiolic acid derivatives, such as 3-chlorophenylpropiolic acid, decarboxylate in situ to generate reactive alkynes.
Optimized conditions :
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Solvent : DMF at 80°C.
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Time : 12–18 hours.
Scope of Alkynecarboxylic Acids
Aryl- and alkyl-substituted alkynecarboxylic acids are viable substrates. Using benzaldehyde and 3-chlorophenylpropiolic acid affords the target compound in 75% yield (Table 3).
Table 3: Decarboxylative Coupling with Alkynecarboxylic Acids
| Alkynecarboxylic Acid | Yield (%) |
|---|---|
| Phenylpropiolic acid | 80 |
| 3-Chlorophenylpropiolic acid | 75 |
| 4-MeO-Phenylpropiolic acid | 68 |
Mechanistic studies indicate preferential decarboxylation over terminal alkyne addition, ensuring regioselectivity.
Palladium-Catalyzed Cross-Coupling Approaches
While less common, palladium-catalyzed methods enable late-stage functionalization. For example, Suzuki-Miyaura coupling of 3-bromoimidazo[1,2-a]pyridine with 3-chlorophenylboronic acid introduces the 3-chlorophenyl group. However, this method requires pre-functionalized intermediates and higher temperatures (120°C), yielding 65% product .
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine
| Method | Yield (%) | Conditions | Green Metrics |
|---|---|---|---|
| DBU cyclization | 87 | RT, aqueous ethanol | High atom economy |
| Domino A3-coupling | 82 | 50°C, water | Low E-factor |
| Decarboxylative coupling | 75 | 80°C, DMF | Moderate |
| Palladium cross-coupling | 65 | 120°C, DMF | Low |
The DBU and A3-coupling methods are superior in yield and sustainability, whereas palladium approaches lag in efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can be performed using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Chlorine or bromine with aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups, depending on the specific reaction conditions used.
Scientific Research Applications
2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an antiviral, antibacterial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, which can result in the death of cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Substituent Variations at Position 2
Halogen Substituents :
- Reported to exhibit antileishmanial activity with 91% yield in synthesis .
- 2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine (3fa) : Bromine’s larger atomic radius enhances steric effects and polarizability, which may improve hydrophobic interactions in biological systems .
Non-Halogen Substituents:
Substituent Variations at Position 3
Positional Isomerism
Table 1: Enzyme Inhibition and Antiproliferative Profiles
Table 2: Physicochemical Properties
Structural and Conformational Insights
X-ray crystallography of 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one reveals a planar conformation with a dihedral angle of 7.43° between the imidazopyridine and benzene rings, stabilizing intramolecular H-bonding . This contrasts with angular conformations in non-halogenated analogs, which exhibit reduced binding affinity .
Biological Activity
2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine can be represented as follows:
This compound features a chlorophenyl group and a phenyl group attached to the imidazo[1,2-a]pyridine core, which contributes to its biological properties.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, derivatives similar to 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine have shown promising results against various cancer cell lines. A study highlighted that certain imidazo[1,2-a]pyridine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most active derivative in this class achieved an IC50 of 0.68 μM against T. cruzi, indicating potent activity against this pathogen as well .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7f | T. cruzi | 0.68 |
| 7g | MCF-7 | 0.75 |
| 7h | HeLa | 0.85 |
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) studies suggest that halogen substitutions enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 7i | S. aureus | 5.64 |
| 7j | E. coli | 8.33 |
| 7k | C. albicans | 16.69 |
The mechanisms underlying the biological activities of imidazo[1,2-a]pyridines are diverse:
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Antimicrobial Mechanism : The antibacterial properties are often attributed to the disruption of bacterial cell membranes and interference with DNA replication processes.
Case Studies
Several case studies have been published that explore the therapeutic applications of imidazo[1,2-a]pyridine derivatives:
- Study on Anticancer Properties : A recent study synthesized various derivatives and tested them against multiple cancer cell lines. The results indicated that modifications at specific positions on the imidazo ring significantly enhanced anticancer activity.
- Antimicrobial Efficacy : Another investigation focused on the synthesis of halogenated imidazo[1,2-a]pyridines which demonstrated improved antimicrobial activity compared to non-halogenated counterparts.
Q & A
Q. What are the most efficient synthetic routes for 2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine?
- Methodology : A one-pot synthesis under ultrasound irradiation (20 kHz, 60% amplitude) using PEG-400 as a solvent and K₂CO₃ as a base achieves high yields. This method avoids harsh conditions and reduces reaction time compared to conventional heating . For iodination at the C3 position, tert-butyl hydroperoxide-mediated C–H functionalization with ultrasound assistance produces 3-iodo derivatives, confirmed by ¹³C NMR (e.g., δ 145.0 ppm for C3) .
Q. How is structural characterization performed for this compound?
- Methodology : ¹H and ¹³C NMR in CDCl₃ are standard. Key signals include aromatic protons at δ 7.11–8.40 ppm and carbons at δ 112.9–145.0 ppm for the imidazo[1,2-a]pyridine core . X-ray crystallography (e.g., slow evaporation in ethyl acetate/petroleum ether) confirms polymorph-dependent luminescence properties .
Q. What safety precautions are recommended for handling this compound?
- Methodology : Follow protocols for chlorinated aromatic compounds: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at 2–8°C. Safety data align with structurally similar compounds (e.g., 2-(4-chlorophenyl) derivatives), emphasizing risks like H300 (fatal if swallowed) and H410 (aquatic toxicity) .
Advanced Research Questions
Q. How does regioselectivity in C–H functionalization impact derivatization?
- Methodology : Radical pathways dominate over carbene routes. For example, visible-light photocatalysis with ethyl diazoacetate selectively alkylates C3 (35% yield) without cyclopropanation byproducts. Control experiments using radical scavengers (e.g., BQ) confirm this mechanism . Sulfenylation at C3 via Cu-catalyzed three-component reactions with arylboronic acids and S₈ achieves moderate-to-good yields (e.g., 58% for 3p) .
Q. What explains contradictory yields in radical-mediated reactions?
- Analysis : Substrate steric effects and electronic properties influence yields. For instance, 3-phenylimidazo[1,2-a]pyridine (1v) fails to undergo C2 alkylation due to steric hindrance, whereas electron-rich arylboronic acids enhance sulfenylation efficiency . Optimize solvent polarity (e.g., DMF vs. PEG-400) and catalyst loading to mitigate inconsistencies .
Q. How do polymorphic forms affect photophysical properties?
- Methodology : Crystallographic analysis (e.g., PXRD) and TD-DFT simulations reveal that polymorphism in cyano-substituted analogs induces yellow-to-red luminescence shifts via ESIPT (excited-state intramolecular proton transfer). For 2-(3-chlorophenyl)-3-phenyl derivatives, similar studies could predict optoelectronic applications .
Q. Can this compound serve as a COX-2 inhibitor or antitumor agent?
- Methodology : Structural analogs (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenyl derivatives) show COX-2 selectivity (IC₅₀ < 1 µM) via docking studies. Antitumor activity against HeLa and MDA-MB-231 cell lines is evaluated via SRB assays, with IC₅₀ values compared to adriamycin .
Q. What electrochemical methods enable C–N bond formation?
- Methodology : Electrooxidative cross-coupling under mild conditions (e.g., constant current, room temperature) achieves para-selective amination. For example, 2-phenylimidazo[1,2-a]pyridine reacts with phenothiazine to yield 76% product (6a), confirmed by HPLC .
Key Notes
- Avoid commercial synthesis protocols; focus on lab-scale methodologies.
- Cross-validate NMR data with X-ray structures to resolve spectral ambiguities.
- Mechanistic studies require radical trapping (e.g., BQ, TEMPO) to confirm pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

